molecular formula C12H8BrNO3 B1288124 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid CAS No. 924868-86-0

4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1288124
M. Wt: 294.1 g/mol
InChI Key: DSJZHGSDKMHEHR-UHFFFAOYSA-N
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Description

The compound "4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by a pyrrole ring which is substituted with a 3-bromobenzoyl group at the 4-position and a carboxylic acid group at the 2-position. The presence of the bromine atom and the carboxylic acid group suggests that this compound could be reactive and may serve as an intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been described in the literature. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves the formation of the pyrrole ring followed by acylation with different benzoyl derivatives . Although the exact synthesis of "4-(3

Scientific Research Applications

Application 1: Preparation of Acylated Sugars

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Bromobenzoyl compounds are used in the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides . These acylated sugars are important intermediates in carbohydrate transformation and synthesis .
  • Methods of Application : The preparation involves vigorous mechanical mixing of solid reactants on a high-speed shaker . This technique allows for the preparation of a variety of α-acylated sugars .
  • Results or Outcomes : The resulting acylated sugars are soluble in many organic solvents and have been utilized as glycosyl donors in monosaccharide transformations and oligosaccharide syntheses . They often show favorable crystalline properties, making the purification of products by crystallization practical and convenient .

Application 2: Synthesis of Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Bromobenzoyl compounds, such as 4-(3-Bromobenzoyl)quinoline, are important intermediates in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pigments.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific organic compound being synthesized.
  • Results or Outcomes : The resulting organic compounds have a wide range of applications in the pharmaceutical and chemical industries.

Application 3: Preparation of Other Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 3-Bromobenzoic acid, which is structurally similar to 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid, is used in the preparation of other organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific organic compound being synthesized .
  • Results or Outcomes : The resulting organic compounds have a wide range of applications in various fields, including pharmaceuticals, dyes, and pigments .

Application 4: Synthesis of Piperidine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 1-(3-Bromobenzoyl)-4-piperidinecarboxylic acid, which is structurally similar to 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid, is used in the synthesis of piperidine derivatives .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific piperidine derivative being synthesized .
  • Results or Outcomes : Piperidine derivatives have a wide range of applications in medicinal chemistry, including as building blocks for the synthesis of pharmaceuticals .

Application 5: Preparation of Other Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 3-Bromobenzoic acid, which is structurally similar to 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid, is used in the preparation of other organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific organic compound being synthesized .
  • Results or Outcomes : The resulting organic compounds have a wide range of applications in various fields, including pharmaceuticals, dyes, and pigments .

Application 6: Synthesis of Morpholine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 4-(3-Bromobenzoyl) morpholine, which is structurally similar to 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid, is used in the synthesis of morpholine derivatives .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific morpholine derivative being synthesized .
  • Results or Outcomes : Morpholine derivatives have a wide range of applications in medicinal chemistry, including as building blocks for the synthesis of pharmaceuticals .

Safety And Hazards

The safety and hazards of similar compounds, such as “2-Bromobenzoyl chloride”, include skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-bromobenzoyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-3-1-2-7(4-9)11(15)8-5-10(12(16)17)14-6-8/h1-6,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJZHGSDKMHEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241409
Record name 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid

CAS RN

924868-86-0
Record name 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromobenzoyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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